molecular formula C9H5NO B1273721 1-Benzofuran-5-carbonitrile CAS No. 79002-39-4

1-Benzofuran-5-carbonitrile

Cat. No. B1273721
CAS RN: 79002-39-4
M. Wt: 143.14 g/mol
InChI Key: SXFQAFFSEZRQCJ-UHFFFAOYSA-N
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Patent
US08383827B2

Procedure details

To benzofuran-5-carbonitrile (500 mg, 3.49 mmol) in THF (9.98 mL) at −78° C. was added nBuLi 1.6M in hexanes (2.401 mL, 3.84 mmol) dropwise. The mixture was stirred for 30 min at this temperature, and then trimethyl borate (0.858 mL, 7.68 mmol) was added dropwise. The mixture was stirred for 20 min, and then HCl 2N (11.52 mL, 23.05 mmol) was added. The bath was removed, and stirring continued for 30 min. The mixture was diluted with water and extracted with EtOAc three times, dried over magnesium sulfate, filtered, concentrated. Crude 5-cyanobenzofuran-2-ylboronic acid (623 mg, 87%) was then dried and used as is for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2.401 mL
Type
reactant
Reaction Step One
Name
Quantity
9.98 mL
Type
solvent
Reaction Step One
Quantity
0.858 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.52 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]#[N:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li]CCCC.[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1>[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][C:2]([B:17]([OH:20])[OH:18])=[CH:3][C:4]=2[CH:9]=1)#[N:11]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
2.401 mL
Type
reactant
Smiles
Name
Quantity
9.98 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.858 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
11.52 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crude 5-cyanobenzofuran-2-ylboronic acid (623 mg, 87%) was then dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C=1C=CC2=C(C=C(O2)B(O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.